1-Amino-1-(4-chloro-2,6-difluorophenyl)acetone
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Overview
Description
1-Amino-1-(4-chloro-2,6-difluorophenyl)acetone is an organic compound with the molecular formula C8H7ClF2NO It is characterized by the presence of an amino group attached to an acetone moiety, which is further substituted with a 4-chloro-2,6-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-(4-chloro-2,6-difluorophenyl)acetone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-2,6-difluoroaniline.
Formation of Intermediate: The aniline derivative undergoes a reaction with acetone in the presence of a suitable catalyst, such as hydrochloric acid, to form the intermediate 1-(4-chloro-2,6-difluorophenyl)acetone.
Amination: The intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-(4-chloro-2,6-difluorophenyl)acetone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-Amino-1-(4-chloro-2,6-difluorophenyl)acetone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-1-(4-chloro-2,6-difluorophenyl)acetone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can enhance its binding affinity and specificity. The compound may act on various pathways, including enzyme inhibition and receptor modulation, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-Amino-1-(4-chlorophenyl)acetone: Lacks the difluoro substituents, resulting in different chemical properties and reactivity.
1-Amino-1-(2,6-difluorophenyl)acetone: Similar structure but with different substitution pattern, affecting its interactions and applications.
Uniqueness
1-Amino-1-(4-chloro-2,6-difluorophenyl)acetone is unique due to the presence of both chloro and difluoro substituents, which impart distinct electronic and steric effects
Properties
Molecular Formula |
C9H8ClF2NO |
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Molecular Weight |
219.61 g/mol |
IUPAC Name |
1-amino-1-(4-chloro-2,6-difluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H8ClF2NO/c1-4(14)9(13)8-6(11)2-5(10)3-7(8)12/h2-3,9H,13H2,1H3 |
InChI Key |
KTBCFZGSAVWILZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1F)Cl)F)N |
Origin of Product |
United States |
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